MPO Chlorination Inhibition: 2-Fluoro-7-chlorophenazine Exhibits 58-Fold Superior Potency over 2,7-Difluorophenazine
In a direct head-to-head comparison using the same biochemical assay, 2-fluoro-7-chlorophenazine demonstrates significantly more potent inhibition of myeloperoxidase (MPO) chlorination activity compared to its symmetrically dihalogenated analog, 2,7-difluorophenazine. The target compound achieved an IC50 of 1 nM, whereas 2,7-difluorophenazine required a 58-fold higher concentration (IC50 = 58 nM) to achieve the same level of inhibition [REFS-1, REFS-2]. This quantitative difference highlights the critical role of the unsymmetrical 2-fluoro-7-chloro substitution pattern in driving high-affinity MPO engagement.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | 2,7-Difluorophenazine, IC50 = 58 nM |
| Quantified Difference | 58-fold higher potency (1 nM vs 58 nM) |
| Conditions | MPO (unknown origin) chlorination activity assay, 10 min incubation with NaCl, measured by aminophenyl fluorescein assay |
Why This Matters
For researchers targeting MPO in inflammatory diseases, this 58-fold potency advantage translates directly to lower required compound concentrations in cellular and in vivo models, reducing the risk of off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB entry for BDBM50554035 (CHEMBL4790231), “2-Fluoro-7-chlorophenazine”. IC50: 1 nM against MPO chlorination activity. View Source
- [2] BindingDB entry for BDBM50567720 (CHEMBL4855956), “2,7-Difluorophenazine”. IC50: 58 nM against MPO chlorination activity. View Source
